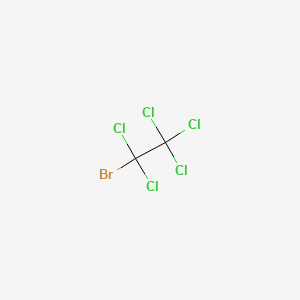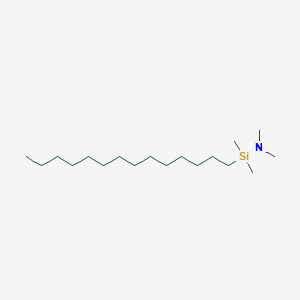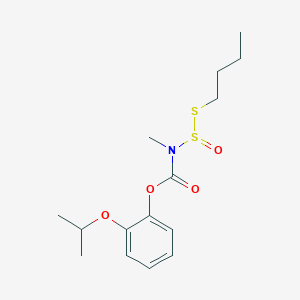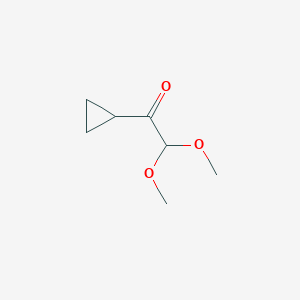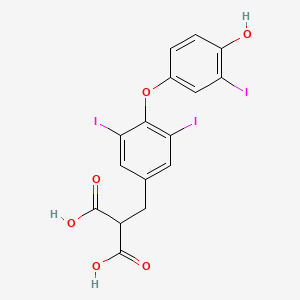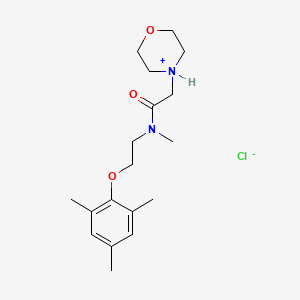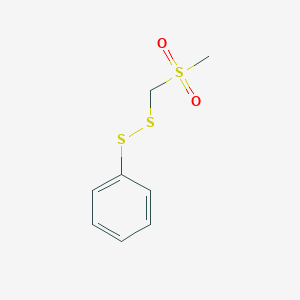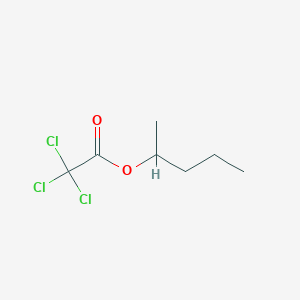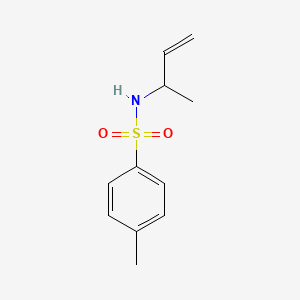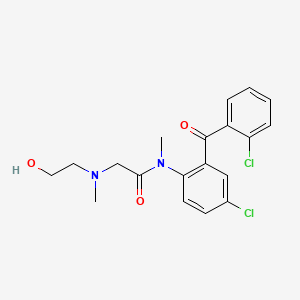
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((2-hydroxyethyl)methylamino)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((2-hydroxyethyl)methylamino)-N-methyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes chlorinated benzoyl and hydroxyethyl groups, which may contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((2-hydroxyethyl)methylamino)-N-methyl- typically involves multiple steps, including the chlorination of benzoyl compounds, amide formation, and the introduction of hydroxyethyl and methylamino groups. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((2-hydroxyethyl)methylamino)-N-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of hydroxyethyl groups to carbonyl compounds using oxidizing agents.
Reduction: Reduction reactions could target the chlorinated benzoyl groups, potentially leading to dechlorination.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while substitution reactions could produce derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis, this compound can be used to develop new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical studies or drug development.
Medicine: Potential therapeutic applications could include its use as an active pharmaceutical ingredient or as a lead compound in drug discovery.
Industry: Industrial applications may involve its use in the production of specialty chemicals or as a component in advanced materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((2-hydroxyethyl)methylamino)-N-methyl- involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-((2-hydroxyethyl)methylamino)-N-methyl- include other chlorinated benzoyl derivatives and amides with hydroxyethyl and methylamino groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical properties and reactivity compared to other similar compounds. This can make it particularly valuable in certain applications where these properties are advantageous.
Properties
CAS No. |
75615-91-7 |
|---|---|
Molecular Formula |
C19H20Cl2N2O3 |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-[2-hydroxyethyl(methyl)amino]-N-methylacetamide |
InChI |
InChI=1S/C19H20Cl2N2O3/c1-22(9-10-24)12-18(25)23(2)17-8-7-13(20)11-15(17)19(26)14-5-3-4-6-16(14)21/h3-8,11,24H,9-10,12H2,1-2H3 |
InChI Key |
NIJWVPVZQOUDNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)CC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol](/img/structure/B14437376.png)



